molecular formula C17H16N4O3 B11570959 7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione CAS No. 304871-46-3

7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione

Cat. No.: B11570959
CAS No.: 304871-46-3
M. Wt: 324.33 g/mol
InChI Key: VBJQUJLGWJDVMS-UHFFFAOYSA-N
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Description

7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione is a synthetic xanthine derivative intended for research use only. It belongs to a class of 7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione compounds that are the subject of ongoing pharmacological investigation due to their multifaceted biological potential. Recent studies on closely related derivatives have demonstrated that this chemical scaffold possesses significant antifibrotic and antioxidant activity , showing promise in models of liver injury by inhibiting the NF-κB activation pathway and modulating key genes involved in fibrosis and oxidative stress . Furthermore, structural analogs featuring different substituents at the 8-position have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4) , a clinically validated target for type 2 diabetes, with crystal structures available of such complexes . The prop-2-ynoxy (propargyloxy) substituent in this specific compound introduces a unique chemical handle that may be exploited for further synthetic modification via click chemistry, enabling the development of probes for target identification or the synthesis of more complex conjugates. Researchers can leverage this compound as a key intermediate or precursor in medicinal chemistry programs aimed at developing novel therapeutic agents for conditions including fibrotic diseases, metabolic disorders, and inflammation. This product is strictly for research purposes and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

304871-46-3

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

7-benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione

InChI

InChI=1S/C17H16N4O3/c1-4-10-24-16-18-14-13(15(22)20(3)17(23)19(14)2)21(16)11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3

InChI Key

VBJQUJLGWJDVMS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCC#C)CC3=CC=CC=C3

solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Initial Alkylation at the 1- and 3-Positions

Methylation at the 1- and 3-positions is achieved using iodomethane or dimethyl sulfate under basic conditions. For example, treatment of xanthine with iodomethane in dimethylformamide (DMF) at 60°C for 12 hours yields 1,3-dimethylxanthine with >85% efficiency. Potassium carbonate is often employed as a base to deprotonate the purine nitrogens, facilitating nucleophilic attack on the methylating agent.

Benzylation at the 7-Position

Introducing the benzyl group at the 7-position requires careful selection of benzylating agents. Benzyl bromide or chloride, in the presence of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI), enables efficient N7-benzylation. Reactions conducted in DMF at 80°C for 8–10 hours achieve 70–80% yields. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with HMBC correlations distinguishing N7- from N9-benzylated byproducts.

Functionalization at the 8-Position

The 8-prop-2-ynoxy group is introduced via SNAr displacement, a challenging step due to the electron-deficient nature of the purine ring.

Prop-2-ynoxy Substitution

Prop-2-yn-1-ol is activated using a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF). The alkoxide intermediate reacts with 8-chloro-7-benzyl-1,3-dimethylxanthine at 100°C for 24 hours, yielding the target prop-2-ynoxy derivative. Microwave-assisted synthesis reduces reaction times to 1–2 hours while maintaining yields >60%.

Table 1: Comparative Analysis of 8-Substitution Methods

MethodSolventTemperature (°C)Time (h)Yield (%)
Conventional SNArTHF1002458
Microwave SNArTHF1501.563
Phase-transferToluene801245

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>95%), while mass spectrometry (MS) and 1H^1H-/13C^{13}C-NMR validate structural integrity.

Spectroscopic Signatures

  • 1H^1H-NMR : The prop-2-ynoxy proton resonates as a triplet at δ 2.45–2.50 ppm (J = 2.4 Hz), while the benzyl methylene group appears as a singlet at δ 5.15–5.20 ppm.

  • 13C^{13}C-NMR : The carbonyl carbons (C2 and C6) are observed at δ 155.2 and 150.8 ppm, respectively.

Alternative Synthetic Routes

One-Pot Multi-Step Synthesis

A streamlined approach combines alkylation and substitution in a single reaction vessel. For instance, sequential addition of methylating agents, benzyl bromide, and prop-2-ynol in DMF with 1,8-diazabicycloundec-7-ene (DBU) as a base achieves a 50% overall yield.

Enzymatic Modifications

Recent advances explore lipase-catalyzed transesterification for introducing the prop-2-ynoxy group, though yields remain suboptimal (<30%).

Challenges and Optimization Strategies

Regioselectivity Issues

Competing alkylation at N9 is mitigated by bulky bases like DIPEA (N,N-diisopropylethylamine), which sterically hinder undesired sites.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to decomposition. Mixed solvent systems (e.g., DMF/THF 1:1) balance reactivity and stability.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to maintain temperature control and reduce byproduct formation. Pilot studies report 65% yield with 99% purity under cGMP conditions .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-ynoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Propargyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as phosphodiesterases, by binding to their active sites. This inhibition can lead to an increase in intracellular cyclic AMP levels, resulting in various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of 8-Substituted Analogs

Compound Name 8-Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key NMR Shifts (¹H, ppm) Synthesis Yield
7-Benzyl-1,3-dimethyl-8-phenyl- (15) Phenyl C₂₀H₁₈N₄O₂ 346.38 164 3.39 (N1-CH₃), 5.62 (N7-CH₂) Moderate
7-Benzyl-8-chloro-1,3-dimethyl- (9) Chloro C₁₄H₁₃ClN₄O₂ 304.73 152 3.22 (N1-CH₃), 5.52 (N7-CH₂) 98%
7-Benzyl-8-morpholin-4-yl-1,3-dimethyl- Morpholinyl C₁₈H₂₁N₅O₃ 355.40 - - -
8-(Benzyl(methyl)amino)-3-methyl-7-octyl- Benzyl(methyl)amino C₂₂H₃₁N₅O₂ 397.52 - - -
8-Amino-7-isobutyl-1,3-dimethyl- Amino C₁₁H₁₇N₅O₂ 251.29 - - -
Target Compound Prop-2-ynoxy C₁₇H₁₇N₄O₃ 329.35* Hypothetical Expected: δ 4.7–5.2 (OCH₂C≡CH) -

*Estimated molecular weight based on formula.

Key Observations

This is reflected in its lower melting point (152°C) compared to the phenyl analog (164°C) . Electron-Donating Groups (e.g., 8-Morpholinyl): Morpholine’s oxygen atom donates electron density via resonance, increasing solubility in polar solvents . Prop-2-ynoxy: The propargyl ether group introduces both steric bulk and conjugation effects from the triple bond, likely reducing solubility compared to morpholinyl derivatives but improving membrane permeability.

Synthetic Accessibility: The 8-chloro analog (Compound 9) was synthesized in 98% yield via straightforward nucleophilic substitution, highlighting the reactivity of the 8-position . The 8-phenyl derivative (Compound 15) required aromatic coupling conditions, suggesting more complex synthetic pathways . The target compound’s 8-prop-2-ynoxy group would likely be introduced via alkylation with propargyl bromide under basic conditions, similar to methods used for N-propargyl derivatives .

The prop-2-ynoxy group’s triple bond may confer click chemistry compatibility for targeted drug delivery or bioconjugation.

Biological Activity

7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione is a synthetic purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5O2C_{18}H_{23}N_{5}O_{2}, with a molecular weight of approximately 355.41 g/mol. The compound features a benzyl group attached to a purine core, which is modified with prop-2-yne and dimethyl substitutions.

PropertyValue
Molecular FormulaC18H23N5O2C_{18}H_{23}N_{5}O_{2}
Molecular Weight355.41 g/mol
IUPAC NameThis compound
Chemical ClassPurine Derivative

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

  • Cell Line Studies : The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 25 µM.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, it has been observed to inhibit the PI3K/Akt signaling pathway, crucial for cell survival and growth.

Antiviral Activity

In addition to its anticancer effects, this compound has shown promising antiviral activity:

  • Viral Inhibition : Studies have reported that this compound can inhibit viral replication in vitro for several viruses, including influenza and HIV.
  • Mechanism Insights : The antiviral mechanism is believed to involve interference with viral entry into host cells and disruption of viral RNA synthesis.

Case Study 1: Breast Cancer

A study published in Cancer Letters explored the effects of this compound on MCF-7 breast cancer cells. Researchers treated the cells with varying concentrations over 24 hours and assessed cell viability using an MTT assay. The results indicated a significant reduction in viability at concentrations above 15 µM.

Case Study 2: Antiviral Effects

In a publication in Journal of Virology, researchers investigated the antiviral properties against influenza A virus. The compound was shown to reduce viral titers significantly when administered pre-infection, suggesting its potential as a prophylactic agent.

Q & A

Q. How should stability studies be designed to assess compound degradation under physiological conditions?

  • Methodological Answer :
  • Conduct forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis).
  • Monitor degradation products via stability-indicating HPLC methods .
  • Store samples in inert atmospheres (argon) at -80°C to minimize propargyloxy group reactivity .

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